![molecular formula C14H14ClN B1252393 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline CAS No. 5778-71-2](/img/structure/B1252393.png)
11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline
Vue d'ensemble
Description
The compound falls within the class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Specifically, 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline is of interest for its potential chemical and pharmaceutical applications, although specific studies directly naming this compound are rare. Research on similar compounds provides insight into the significance of such structures in developing therapeutic agents and understanding chemical reactivity and properties.
Synthesis Analysis
Synthesis of closely related compounds, such as 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, involves multi-step reactions characterized by cyclocondensation, halogenation, and reduction processes (Wang et al., 2009). These methods are indicative of the complexity involved in synthesizing 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, requiring precise control of reaction conditions to achieve the desired chlorinated tetrahydrocycloheptaquinoline framework.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, revealing a chair-like conformation for the seven-membered ring and indicating a tight screw structure for the combined moieties (Wang et al., 2009). Such structural analyses are crucial for understanding the chemical behavior and potential interactions of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline in biological systems.
Applications De Recherche Scientifique
Chemical Properties and Reactions
- The compound 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, related to cyclohepta[b]quinolines, has been studied for its formation and properties. For example, 6H-cyclohepta[b]quinoxaline is easily converted under basic conditions into an oxidative dimer, which demonstrates its potential for chemical transformations and synthesis (Shindo, Ishikawa, & Nozoe, 1989).
Synthesis and Crystal Structure Analysis
- Research on similar compounds, such as 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline, provides insights into the synthesis and crystal structure of these compounds. The crystal structure analysis reveals specific conformational characteristics, which is crucial in understanding the chemical behavior and potential applications of these compounds (Wang, Xiang-shan, Li, Qing, Yang, Ke, & Yao, 2009).
Antiproliferative Activity
- Compounds like 11-aminoalkylamino-substituted indolo[2,3-b]quinolines, derived from 11-chloro-indolo[2,3-b]quinolines, have been synthesized and evaluated for their in vitro antiproliferative activity. These studies are crucial for understanding the potential of these compounds in cancer research and treatment (Wang, Świtalska, Mei, Lu, Takahara, Feng, El-Sayed, Wietrzyk, & Inokuchi, 2012).
Synthesis Methodologies
- High-pressure assisted synthetic approaches have been developed for the synthesis of related compounds like 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine. These novel methodologies offer advantages in terms of atom efficiency, ease of workup, and broad substrate scope, which could be applicable to the synthesis of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Potential in Drug Development
- Studies on compounds like 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] have shown inhibitory activity against cholinesterases, suggesting potential applications in the development of new anticholinesterase drugs. These findings may aid in the design of drugs related to cycloheptaquinoline derivatives (Silva, Nogara, Halmenschelager, Alvim, Da Silva, Feitosa, Rocha, Martins, Zanatta, & Bonacorso, 2021).
Safety and Hazards
Sigma-Aldrich provides safety information for a similar compound, 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline. It has the hazard statements H315 - H319 - H410, which indicate that it causes skin irritation, eye irritation, and is very toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
The primary target of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (11CHTQ) is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate .
Mode of Action
11CHTQ interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by 11CHTQ is the cholinergic pathway. By inhibiting acetylcholinesterase, 11CHTQ increases the availability of acetylcholine, thereby enhancing the transmission of signals in the cholinergic pathway .
Result of Action
The molecular and cellular effects of 11CHTQ’s action primarily involve enhanced cholinergic transmission due to increased acetylcholine availability . This can lead to various physiological effects, depending on the specific cholinergic pathways involved. For instance, 11CHTQ has been used in the treatment of acute postoperative pain , suggesting its role in modulating pain perception.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11CHTQ. For example, it can be used as a stabilizer for drugs that are sensitive to light and heat , indicating that its stability and activity may be affected by these factors. Additionally, individual factors such as genetic variations in acetylcholinesterase or other enzymes involved in its metabolism could also influence its efficacy and potential side effects.
Propriétés
IUPAC Name |
11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPFUVLIFRJJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547000 | |
| Record name | 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5778-71-2 | |
| Record name | 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)


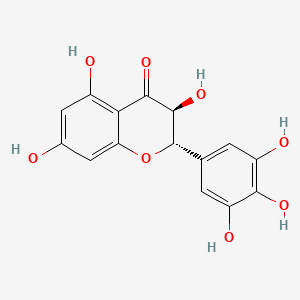
![2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid](/img/structure/B1252322.png)
![4-Methoxybenzo[b]thiophene](/img/structure/B1252323.png)
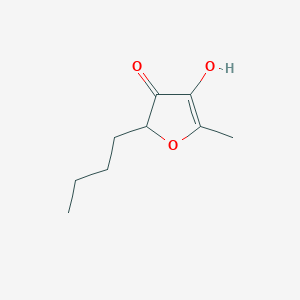
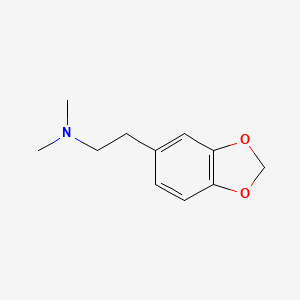
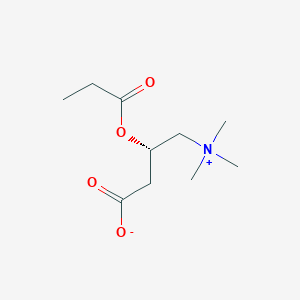
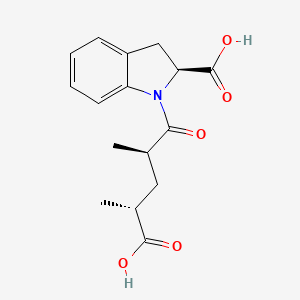
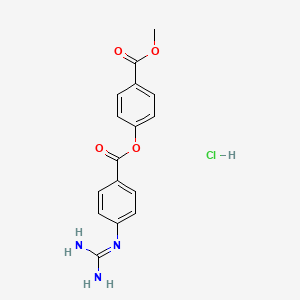
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)
![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)
